1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate
Overview
Description
1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate is a chemical compound belonging to the class of pyrrolidine carboxylates. It is characterized by the presence of tert-butyl groups and a methyl group attached to a pyrrolidine ring. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 389.5 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate typically involves the reaction of tert-butyl esters with a pyrrolidine derivative. The reaction conditions often include the use of organic solvents such as ethanol or pentane, and the process may require cooling to low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives .
Scientific Research Applications
1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Di-tert-butylbenzene: A similar compound with tert-butyl groups attached to a benzene ring.
2,6-Di-tert-butyl-4-methylpyridine: Another compound with tert-butyl groups and a methyl group attached to a pyridine ring.
Me4tButylXphos: A phosphine ligand with tert-butyl groups and methyl groups.
Uniqueness
1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate is unique due to its specific structure, which includes a pyrrolidine ring with tert-butyl and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-O,3-O-ditert-butyl 4-O-methyl pyrrolidine-1,3,4-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-15(2,3)22-13(19)11-9-17(8-10(11)12(18)21-7)14(20)23-16(4,5)6/h10-11H,8-9H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDILZVSBMKGTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CC1C(=O)OC)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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